The compound is cataloged with the CAS number 139756-00-6, indicating its recognized status in chemical databases. Pyrazole derivatives like this one are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects, making them significant in drug development .
The synthesis of 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid typically involves several steps that can be adapted depending on the desired purity and yield. Key methods include:
The molecular structure of 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be analyzed using various spectroscopic techniques:
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid often involves interactions at specific biological targets:
The physical and chemical properties of 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid include:
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has potential applications in various fields:
The strategic incorporation of nitro groups (–NO₂) and trideuteriomethyl groups (–CD₃) at the C-4 and C-2 positions of pyrazole-3-carboxylic acid scaffolds induces targeted modifications to electronic distribution, lipophilicity, and metabolic stability. The nitro substituent, positioned adjacent to the carboxylic acid (C-4), functions as a potent electron-withdrawing group, significantly reducing the pKa of the carboxylic acid moiety. This electron deficiency enhances hydrogen-bonding capacity and influences molecular packing in solid states. In 4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid, the nitro group lowers the carboxylic acid pKa to approximately 2.16, promoting ionization under physiological conditions and thereby improving aqueous solubility [7] [10].
The trideuteriomethyl group (–CD₃) at N-2 exemplifies isotopic labeling for metabolic studies. Deuterium incorporation creates a stronger carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H) due to its lower zero-point vibrational energy. This kinetic isotope effect (KIE) reduces the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes, thereby extending the compound’s metabolic half-life. The deuteriomethyl group maintains near-identical steric and electronic properties to its proteo counterpart (–CH₃), ensuring target binding affinity remains unchanged while optimizing pharmacokinetic profiles [2].
Table 1: Electronic and Physicochemical Properties of Pyrazole Carboxylic Acid Derivatives
Substituent Position | Functional Group | Electronic Effect | pKa (Carboxylic Acid) | log P |
---|---|---|---|---|
C-4 | Nitro (–NO₂) | Strong electron-withdrawing | ~2.16 | 1.45 |
N-2 | Methyl (–CH₃) | Weak electron-donating | ~4.8* | 1.62* |
N-2 | Trideuteriomethyl (–CD₃) | Identical to –CH₃ | ~4.8* | 1.62* |
*Estimated based on non-deuterated analogs [1] [7].
The propyl chain at C-5 contributes hydrophobic character, balancing the molecule’s overall polarity. This alkyl group engages in van der Waals interactions with hydrophobic binding pockets in biological targets, as demonstrated in analogs like the aryl hydrocarbon receptor antagonist CH-223191 (2-methyl-2H-pyrazole-3-carboxylic acid derivative) [2]. Synergistically, the nitro group’s electron-withdrawing nature and deuteriomethyl’s metabolic stabilization create a multifunctional scaffold suitable for probing biological mechanisms and optimizing drug intermediates.
Pyrazole carboxylic acids have evolved from simple synthetic targets to structurally sophisticated intermediates central to drug development. Early routes focused on Knorr pyrazole synthesis, involving 1,3-dicarbonyl compounds and hydrazines, but yielded limited substituent diversity. The 1990s marked a turning point with advances in regioselective nitration and N-alkylation, enabling precise installation of pharmacologically relevant groups at specific ring positions. For 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid derivatives, a common pathway involves nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using mixed acids (H₂SO₄/HNO₃), achieving regioselectivity >90% at C-4 due to the directing effect of the methyl group at N-1 [7] [10].
Table 2: Evolution of Key Pyrazole Carboxylic Acid Intermediates in Pharmaceuticals
Time Period | Synthetic Advance | Target Intermediate | Application |
---|---|---|---|
Pre-1990s | Knorr condensation | 5-Propyl-2H-pyrazole-3-carboxylic acid | Agricultural chemicals |
1990–2000 | Regioselective nitration | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Sildenafil impurity synthesis |
2000–Present | Isotopic labeling (deuteration) | 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid | Metabolic tracer studies |
A pivotal application emerged with sildenafil citrate (Viagra™) development, where 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid served as a key precursor. This intermediate, designated as "Sildenafil Impurity NA" or "Sildenafil Impurity 60," is synthesized at scale (>96% purity via HPLC) and employed in quality control to monitor manufacturing processes [3] [7] [10]. Its structural features – the electron-deficient nitro group and lipophilic propyl chain – proved essential for phosphodiesterase-5 (PDE5) inhibitory activity in the final drug.
The 21st century introduced deuterium incorporation to exploit the kinetic isotope effect. Compounds like 4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid retain the intermediate functionality of earlier analogs while offering enhanced metabolic stability for mechanistic studies. Patent literature reveals pyrazole-4-yl-heterocyclyl-carboxamide derivatives incorporating similar deuterated groups for kinase inhibition, underscoring their therapeutic relevance [6] [8]. Parallelly, agrochemical research utilized pyrazole carboxylates as herbicidal agents, leveraging their structural rigidity and acid-base tunability [5] [8].
Contemporary applications focus on molecular hybridization, fusing pyrazole carboxylic acids with pharmacophores like thiazoles or chromones. These innovations, documented in patents and pharmacological reviews, highlight the scaffold’s adaptability in developing receptor antagonists and enzyme inhibitors with optimized bioavailability and target selectivity [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3